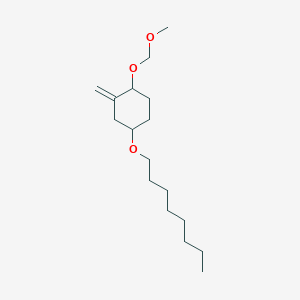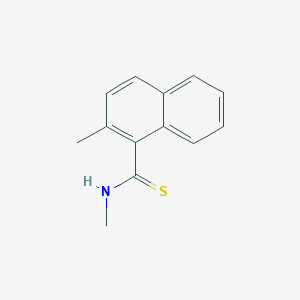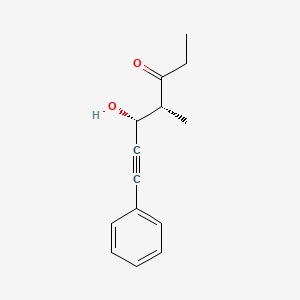![molecular formula C30B2F24 B14240187 1,2-Bis[bis(pentafluorophenyl)boryl]tetrafluorobenzene CAS No. 223769-13-9](/img/structure/B14240187.png)
1,2-Bis[bis(pentafluorophenyl)boryl]tetrafluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis[bis(pentafluorophenyl)boryl]tetrafluorobenzene is a complex organoboron compound known for its unique chemical properties and potential applications in various fields. This compound features two bis(pentafluorophenyl)boryl groups attached to a tetrafluorobenzene core, making it highly electron-deficient and reactive.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[bis(pentafluorophenyl)boryl]tetrafluorobenzene typically involves the reaction of tetrafluorobenzene with bis(pentafluorophenyl)borane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of bis(pentafluorophenyl)borane: This is achieved by reacting pentafluorophenyl lithium with boron trichloride.
Reaction with tetrafluorobenzene: The bis(pentafluorophenyl)borane is then reacted with tetrafluorobenzene in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis[bis(pentafluorophenyl)boryl]tetrafluorobenzene undergoes various types of chemical reactions, including:
Electrophilic substitution: Due to its electron-deficient nature, it readily participates in electrophilic substitution reactions.
Hydroboration: The compound can undergo hydroboration reactions, adding across double bonds in alkenes.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Electrophilic substitution: Common reagents include halogens and other electrophiles, typically under mild conditions.
Hydroboration: Catalysts such as platinum or palladium are often used to facilitate the reaction.
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and lithium aluminum hydride for reduction are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydroboration can lead to the formation of organoboron compounds, while electrophilic substitution can introduce various functional groups onto the benzene ring.
Applications De Recherche Scientifique
1,2-Bis[bis(pentafluorophenyl)boryl]tetrafluorobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organoboron compounds.
Biology: Its unique properties make it useful in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, such as polymers and catalysts, due to its high reactivity and stability.
Mécanisme D'action
The mechanism by which 1,2-Bis[bis(pentafluorophenyl)boryl]tetrafluorobenzene exerts its effects is primarily through its strong Lewis acidity. The compound can form stable complexes with various nucleophiles, facilitating a range of chemical transformations. Its electron-deficient nature allows it to act as an effective catalyst in many reactions, promoting the formation of desired products with high efficiency.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(pentafluorophenyl)borane: Similar in structure but lacks the tetrafluorobenzene core.
Tris(pentafluorophenyl)borane: Contains three pentafluorophenyl groups attached to boron, offering different reactivity.
1,2-Bis[bis(pentafluorophenyl)phosphino]ethane: A related compound with phosphorus instead of boron, used in different catalytic applications.
Uniqueness
1,2-Bis[bis(pentafluorophenyl)boryl]tetrafluorobenzene is unique due to its combination of high Lewis acidity and the presence of multiple fluorine atoms, which enhance its reactivity and stability. This makes it particularly valuable in applications requiring strong electron-withdrawing groups and robust chemical behavior.
Propriétés
Numéro CAS |
223769-13-9 |
|---|---|
Formule moléculaire |
C30B2F24 |
Poids moléculaire |
837.9 g/mol |
Nom IUPAC |
[2-bis(2,3,4,5,6-pentafluorophenyl)boranyl-3,4,5,6-tetrafluorophenyl]-bis(2,3,4,5,6-pentafluorophenyl)borane |
InChI |
InChI=1S/C30B2F24/c33-7-1(31(3-9(35)19(45)27(53)20(46)10(3)36)4-11(37)21(47)28(54)22(48)12(4)38)2(8(34)18(44)17(7)43)32(5-13(39)23(49)29(55)24(50)14(5)40)6-15(41)25(51)30(56)26(52)16(6)42 |
Clé InChI |
IBLWLIPJHDGLJN-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C(=C(C(=C1F)F)F)F)B(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)(C4=C(C(=C(C(=C4F)F)F)F)F)C5=C(C(=C(C(=C5F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4-Methylnaphthalen-1-yl)methyl]propanedioic acid](/img/structure/B14240108.png)
![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N,6-dimethylnicotinamide](/img/structure/B14240115.png)

![N-[(Oxiran-2-yl)methyl]-N,N-dipropylpropan-1-aminium chloride](/img/structure/B14240123.png)

![9-Borabicyclo[3.3.1]nonane, 9-(4-bromobutyl)-](/img/structure/B14240134.png)


![N-[2-Methyl-4-(trifluoromethoxy)phenyl]-2-nitrobenzamide](/img/structure/B14240154.png)


![1H-Indole-3-carboxaldehyde, 5-butyl-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B14240167.png)
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]-N'-ethylurea](/img/structure/B14240172.png)

